- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles, Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22
Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)
El benzaldehído, 3-metoxi-2-(2-propenil)- es un compuesto aromático que combina un grupo aldehído con un anillo bencénico sustituido por un grupo metoxi y un grupo propenilo en posiciones adyacentes. Su estructura química le confiere propiedades únicas, como una reactividad selectiva en síntesis orgánica, especialmente en la formación de derivados heterocíclicos y como intermediario en la producción de fragancias y sabores. Su grupo propenilo permite reacciones de alquilación y polimerización, mientras que el grupo metoxi influye en su solubilidad y estabilidad. Este compuesto es valorado en investigación y aplicaciones industriales por su versatilidad y potencial como bloque de construcción en química fina.
94956-98-6 structure
Product Name:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
Número CAS:94956-98-6
MF:C11H12O2
Megavatios:176.211783409119
CID:735149
Update Time:2025-11-02
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Propiedades químicas y físicas
Nombre e identificación
-
- Benzaldehyde, 3-methoxy-2-(2-propenyl)-
- 3-methoxy-2-prop-2-enylbenzaldehyde
- 2-allyl-3-methoxybenzaldehyde
- Benzaldehyde,3-methoxy-2-(2-propenyl)
- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
-
- Renchi: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
- Clave inchi: OQOUDZFBMYRNCD-UHFFFAOYSA-N
- Sonrisas: O=CC1C(CC=C)=C(OC)C=CC=1
Atributos calculados
- Calidad precisa: 176.08400
Propiedades experimentales
- Denso: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 269.6±25.0 ºC (760 Torr),
- Punto de inflamación: 112.6±16.7 ºC,
- Disolución: Very 微溶 (0.25 g/L) (25 ºC),
- PSA: 26.30000
- Logp: 2.23620
Benzaldehyde, 3-methoxy-2-(2-propenyl)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2021-06-16 | |
| Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2022-06-09 | |
| Ambeed | A1142377-100mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 100mg |
$58.0 | 2025-04-14 | |
| Ambeed | A1142377-250mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 250mg |
$98.0 | 2025-04-14 | |
| Ambeed | A1142377-1g |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 1g |
$263.0 | 2025-04-14 | |
| A2B Chem LLC | AD14439-1g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 1g |
$218.00 | 2024-07-18 | |
| A2B Chem LLC | AD14439-2.5g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 2.5g |
$312.00 | 2024-07-18 | |
| abcr | AB618695-250mg |
2-Allyl-3-methoxybenzaldehyde; . |
94956-98-6 | 250mg |
€196.70 | 2025-04-14 | ||
| abcr | AB618695-1g |
2-Allyl-3-methoxybenzaldehyde; . |
94956-98-6 | 1g |
€420.20 | 2025-04-14 |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
Referencia
- Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines, Organic Letters, 2021, 23(20), 7900-7904
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
Referencia
- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750
Métodos de producción 4
Condiciones de reacción
Referencia
- Synthesis of Substituted 2,3-Benzodiazepines, Journal of Organic Chemistry, 2016, 81(20), 9836-9847
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydride
Referencia
- Total synthesis of quinocarcinol methyl ester, Journal of the American Chemical Society, 1985, 107(5), 1421-3
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt
1.2 Solvents: Water ; 8 h, rt
1.2 Solvents: Water ; 8 h, rt
Referencia
- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide, Organic Letters, 2018, 20(22), 7011-7014
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt
1.2 6 h, reflux
1.2 6 h, reflux
Referencia
- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
Referencia
- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil), Journal of Organic Chemistry, 2004, 69(6), 1890-1902
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide
1.2 -
1.2 -
Referencia
- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines, Tetrahedron Letters, 2012, 53(32), 4156-4160
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
Referencia
- Facile synthesis of substituted isoquinolines, Tetrahedron Letters, 2012, 53(16), 2125-2128
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
Referencia
- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core, Organic Letters, 2017, 19(7), 1870-1873
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species, Organometallics, 2007, 26(1), 30-32
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium carbonate
Referencia
- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans, Synthesis, 2021, 53(3), 527-537
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials
- 3-Hydroxybenzaldehyde
- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-
- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-
- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-
- (2-Allyl-3-methoxyphenyl)methanol
- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
Número de pedido:A1241185
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 18:37
Precio ($):215
Correo electrónico:sales@amadischem.com
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Literatura relevante
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) Productos relacionados
- 834867-27-5(2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)-)
- 16273-13-5(Phenol,6-methoxy-3-methyl-2-(2-propen-1-yl)-)
- 79950-14-4(2-Allyl-3-hydroxybenzaldehyde)
- 85313-89-9(9,10-Anthracenedione, 1,8-dimethoxy-2-(2-propenyl)-)
- 67483-48-1(3-Allyl-4-methoxybenzaldehyde)
- 374073-49-1(Benzaldehyde,3-ethoxy-4-methoxy-2-(2-propen-1-yl)-)
- 79950-42-8(3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde)
- 85313-88-8(9,10-Anthracenedione, 1-hydroxy-8-methoxy-2-(2-propenyl)-)
- 81418-45-3(Ethanone, 1-[1,4-dimethoxy-3-(2-propenyl)-2-naphthalenyl]-)
- 834867-31-1(2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(1-methyl-2-propen-1-yl)-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
Pureza:99%
Cantidad:1g
Precio ($):215